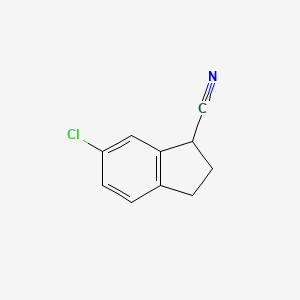

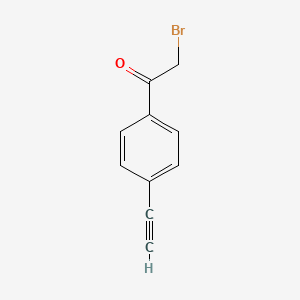

6-Chloro-2,3-dihydro-1H-indene-1-carbonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

6-Chloro-2,3-dihydro-1H-indene-1-carbonitrile is a compound that is commonly used in the pharmaceutical and agrochemical industries . It is known for its ability to inhibit enzyme activity and is therefore used in the development of potential pharmaceutical drugs .

Synthesis Analysis

The synthesis of 1H- and 2H-indazoles, which are similar to this compound, has been summarized in recent studies . The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without a catalyst and solvent from 2-azidobenzaldehydes and amines .Applications De Recherche Scientifique

Synthesis and Structural Analysis

- Synthesis Protocols : Innovative synthesis methods have been developed for related compounds, involving Vilsmeier–Haack chlorination and X-ray analysis for structural determination (Jukić et al., 2010).

- Crystal Structure Determination : Advanced techniques like X-ray crystal-structure analyses are used to verify the structures of indeno[2,1-c]pyridine-4-carbonitriles, revealing insights into their molecular configuration (Landmesser et al., 2008).

Optical and Electronic Properties

- Optical Properties : Research on related compounds shows broad absorption bands and fluorescence properties, which are pivotal in understanding their optical behavior (Landmesser et al., 2008).

- Electron Acceptor for Photovoltaics : Compounds with indenoindene core have been synthesized for use as electron acceptors in organic photovoltaics, demonstrating high power conversion efficiency (Xu et al., 2017).

Reactivity and Applications

- Reactivity in Synthesis : Research demonstrates the synthesis of compounds involving chlorination processes and their molecular configurations, which can be critical for designing new materials (Ülkü et al., 1995).

- Applications in Energy-Efficient Separations : Studies on metal-organic frameworks indicate potential applications in energy-efficient adsorptive separation of hydrocarbons, a process critical in natural gas purification and polymer production (He et al., 2012).

Novel Synthesis and Spectral Analysis

- Novel Synthesis Routes : Innovative synthesis routes for derivatives of indenes, including the use of electron-rich α-aryl ketonitriles, have been explored (Liu et al., 2012).

- Photovoltaic Properties : Derivatives of indenes have been used in organic–inorganic photodiode fabrication, demonstrating photovoltaic properties and potential applications in electronics (Zeyada et al., 2016).

Propriétés

IUPAC Name |

6-chloro-2,3-dihydro-1H-indene-1-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClN/c11-9-4-3-7-1-2-8(6-12)10(7)5-9/h3-5,8H,1-2H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDUGYAFJPILFDN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1C#N)C=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-benzyl-2-((4-((5-fluoro-2-methoxyphenyl)sulfonyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole](/img/structure/B2748213.png)

![3-amino-N-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2748214.png)

![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-fluorobenzamide](/img/structure/B2748215.png)

![(2Z)-2-{4-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)ethyl]-1,3-thiazol-2-yl}-3-(furan-3-yl)prop-2-enenitrile](/img/structure/B2748218.png)

![N-(4,7-dichlorobenzo[d]thiazol-2-yl)-1-(methylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2748229.png)

![N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)tetrahydrofuran-3-carboxamide](/img/structure/B2748230.png)

![N-[2-(1-cyclohexenyl)ethyl]-4-[3-[3-(trifluoromethyl)phenyl]-5,6-dihydrocyclopenta[c]pyrazol-2(4H)-yl]benzenecarboxamide](/img/structure/B2748231.png)